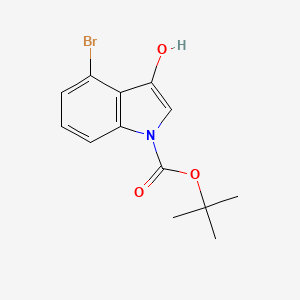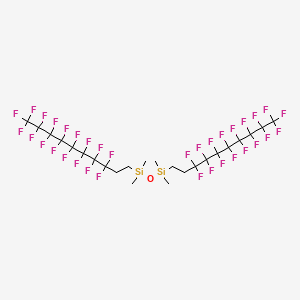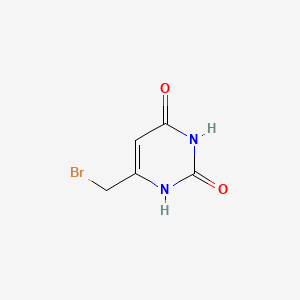
4-Bromo-3-hidroxi-1H-indol-1-carboxilato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is an indole derivative that has garnered significant attention in the field of organic chemistry. Indole derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Aplicaciones Científicas De Investigación
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and natural products.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Mecanismo De Acción
Target of Action
Tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic compound that has been identified as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Mode of Action
Indole derivatives, in general, are known to interact with various biological targets and induce a range of cellular responses .
Biochemical Pathways
Indole derivatives are significant in cell biology and play a crucial role in various biochemical pathways . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Métodos De Preparación
The synthesis of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate typically involves several steps starting from commercially available 4-bromo-1H-indole. One common synthetic route includes the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to yield a formylated intermediate. This intermediate is then converted to its N-Boc derivative, followed by reduction of the aldehyde group to an alcohol using sodium borohydride in methanol. The hydroxy group is then protected with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Análisis De Reacciones Químicas
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Comparación Con Compuestos Similares
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 1-indolecarboxylate: This compound lacks the bromo and hydroxy substituents, making it less reactive in certain chemical transformations.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This derivative has an additional enyne side chain, which can be used in the synthesis of more complex natural products.
The unique combination of the bromo and hydroxy groups in tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate makes it a versatile intermediate in organic synthesis, offering a range of functionalization possibilities.
Propiedades
IUPAC Name |
tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)11-8(14)5-4-6-9(11)15/h4-7,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJRLZPPZLTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)




![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)



![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)


